1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with an ethanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol typically involves the reaction of 5-(trifluoromethyl)pyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(5-(Trifluoromethyl)pyridin-3-yl)acetaldehyde or 1-(5-(Trifluoromethyl)pyridin-3-yl)acetic acid.
Reduction: Formation of 1-(5-(Trifluoromethyl)piperidin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Similar structure but with the trifluoromethyl group at the 6-position.
1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone: Contains a ketone group instead of an ethanol group.
5-(Trifluoromethyl)pyridine: Lacks the ethanol group, making it less versatile in certain reactions.
Uniqueness: The presence of both the trifluoromethyl and ethanol groups in this compound imparts unique chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-5,13H,1H3 |
InChI Key |
WGDRJAZXXQJVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)C(F)(F)F)O |
Origin of Product |
United States |
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